Cas no 2228514-79-0 (tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate)
tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate
- tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate
- 2228514-79-0
- EN300-1882704
-
- Inchi: 1S/C14H22N2O4/c1-14(2,3)20-13(17)16-10-5-6-11(18-4)12(9-10)19-8-7-15/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
- InChI Key: CMBHPXJWGXDCKM-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=C(C=1)OCCN)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.15795719g/mol
- Monoisotopic Mass: 282.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 82.8Ų
tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882704-0.05g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-0.1g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-0.25g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-0.5g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-1.0g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1882704-2.5g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-5.0g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1882704-10.0g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1882704-1g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1882704-5g |
tert-butyl N-[3-(2-aminoethoxy)-4-methoxyphenyl]carbamate |
2228514-79-0 | 5g |
$3313.0 | 2023-09-18 |
tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate
Introduction to Tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate (CAS No. 2228514-79-0)
Tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 2228514-79-0, this compound represents a sophisticated molecular structure designed for potential therapeutic applications. Its chemical composition and functional groups make it a candidate for further exploration in medicinal chemistry, particularly in the development of novel bioactive molecules.
The compound's structure incorporates several key features that contribute to its pharmacological relevance. The tert-butyl group provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. The N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate moiety introduces a hydrophilic aminoethoxy group and a methoxy substituent on a phenyl ring, enhancing its potential for binding to specific biological receptors. These features make it an intriguing subject for further investigation in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of such compounds with greater accuracy. Studies have shown that modifications in the N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate scaffold can significantly alter its biological activity. For instance, computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders.
In vitro experiments have begun to explore the potential of tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate as a lead compound for drug development. Initial screening assays have indicated that it may possess anti-inflammatory properties by modulating the activity of key signaling pathways. Additionally, its structural features suggest that it could interact with proteins involved in cell proliferation and differentiation, offering possibilities for applications in oncology research.
The synthesis of tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enantioselective synthesis, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the production process but also allow for structural modifications to optimize biological activity.
The compound's potential therapeutic applications are further supported by its favorable physicochemical properties. Its molecular weight and solubility profile make it suitable for formulation into various dosage forms, including oral tablets or injectable solutions. Furthermore, preliminary toxicological studies suggest that it exhibits low toxicity at tested doses, indicating a favorable safety profile for further clinical development.
As research in medicinal chemistry continues to evolve, tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate remains a compelling molecule for investigation. Its unique structural attributes and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. Future studies will likely focus on optimizing its chemical structure to enhance efficacy while minimizing side effects, ultimately contributing to the development of new treatments for various diseases.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery processes. These tools enable researchers to analyze vast datasets and identify potential drug candidates more efficiently than traditional methods. In the case of tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate, AI-driven virtual screening has helped predict its interactions with biological targets, providing insights into its mechanism of action.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of such compounds from bench to market. By leveraging interdisciplinary approaches, researchers can accelerate the translation of laboratory findings into clinical applications. The collaborative spirit within the pharmaceutical industry also fosters innovation through shared resources and expertise.
The regulatory landscape plays a crucial role in guiding the development and approval of new drugs. Compliance with stringent guidelines ensures that compounds like tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate are thoroughly evaluated for safety and efficacy before reaching patients. Regulatory agencies often require comprehensive preclinical data before approving clinical trials, emphasizing the importance of rigorous testing at each stage.
In conclusion,tert-butyl N-3-(2-aminoethoxy)-4-methoxyphenylcarbamate (CAS No. 2228514-79-0) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological activities. Ongoing studies continue to uncover its potential applications across various therapeutic areas, highlighting its importance as a lead compound for drug development efforts worldwide.
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